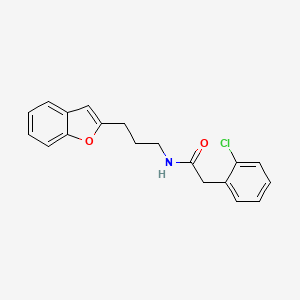

N-(3-(benzofuran-2-yl)propyl)-2-(2-chlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have attracted much attention from synthetic organic chemists . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities . Several of such compounds have exhibited various biological activities .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Quantum Mechanical Studies

Compounds similar to N-(3-(benzofuran-2-yl)propyl)-2-(2-chlorophenyl)acetamide have been synthesized and studied for their vibrational spectra and electronic properties. These compounds have been evaluated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection. Moreover, their non-linear optical (NLO) activity has been investigated, providing insights into various intramolecular interactions (Mary et al., 2020).

Potential Anticonvulsant Agent

A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. Some of these compounds exhibited significant anticonvulsant activity at low doses, showing potential to prevent seizure spread. This research suggests that compounds structurally similar to this compound could have therapeutic applications in epilepsy treatment (Shakya et al., 2016).

Supramolecular Assembly

Research on crystal structures related to this compound highlighted the presence of weak C–H···Cl/Br interactions in these compounds. Such interactions facilitate the formation of three-dimensional architectures, which can be significant in the development of new materials and understanding molecular interactions (Hazra et al., 2014).

Antiviral Activity

Studies have also been conducted on the antiviral activity of certain derivatives. While some compounds demonstrated cytotoxicity to host cells, no specific antiviral activity was observed in the tested derivatives. This suggests the need for further optimization and exploration of such compounds for potential antiviral applications (Yar et al., 2009).

Antimicrobial Studies

The benzofuran analog of chloramphenicol, a compound structurally related to this compound, has been studied for its antimicrobial properties. The study included mass spectral analysis and in vitro antibacterial and antifungal screening, indicating potential applications in developing new antimicrobial agents (Bevinakatti & Badiger, 1981).

Wirkmechanismus

Target of Action

Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with multiple receptors, which could be helpful in developing new useful derivatives .

Biochemical Pathways

Benzofuran compounds are known to have a wide range of biological properties, indicating that they may affect multiple biochemical pathways .

Result of Action

Benzofuran compounds are known to have strong biological activities, which suggests that this compound may have similar effects .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates that they may be influenced by various environmental factors .

Eigenschaften

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2/c20-17-9-3-1-6-14(17)13-19(22)21-11-5-8-16-12-15-7-2-4-10-18(15)23-16/h1-4,6-7,9-10,12H,5,8,11,13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXJFEPYYPSFDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)

![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)

![6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2723674.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide](/img/structure/B2723677.png)

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2723679.png)

![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate](/img/structure/B2723680.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2723681.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2723682.png)